

Application Notes and Protocols for SBP-7455 in Cell Culture

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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

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Introduction

SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases critical for the initiation of the autophagy pathway.[1][2][3] By targeting the initial steps of autophagy, **SBP-7455** effectively blocks the cellular recycling process that cancer cells often exploit to survive and resist treatment.[3][4] These characteristics make **SBP-7455** a promising investigational compound, particularly for aggressive cancers like triple-negative breast cancer (TNBC) and pancreatic cancer.[2][5]

Mechanism of Action

SBP-7455 exerts its biological effects by inhibiting the enzymatic activity of ULK1 and ULK2.[1][2] This inhibition prevents the phosphorylation of downstream ULK1 substrates such as Beclin1, ATG13, and ATG14, which are essential for the formation of the autophagosome.[5] By blocking autophagic flux, **SBP-7455** can induce apoptosis in cancer cells, especially under nutrient-deprived conditions.[3] Notably, **SBP-7455** has been shown to work synergistically with PARP inhibitors, such as olaparib, to enhance cytotoxic effects in TNBC cells.[3][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for **SBP-7455** based on in vitro and cell-based assays.

Parameter	Target/Cell Line	Value	Assay	Reference
IC ₅₀	ULK1	13 nM	ADP-Glo	[1][2][8]
IC ₅₀	ULK2	476 nM	ADP-Glo	[1][2][8]
IC ₅₀	MDA-MB-468 cells (TNBC)	0.3 µM (72h treatment)	CellTiter-Glo	[2][3]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol outlines the steps to assess the cytotoxic effects of **SBP-7455** on a cancer cell line, such as MDA-MB-468.

Materials:

- **SBP-7455** (powder)
- Dimethyl sulfoxide (DMSO, sterile)
- Cancer cell line (e.g., MDA-MB-468)
- Complete growth medium (e.g., RPMI with 10% FBS)
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multimode plate reader with luminescence detection capabilities

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **SBP-7455** (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term storage.[\[2\]](#)
- Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000-5,000 cells/well for MDA-MB-468). Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **SBP-7455** in complete growth medium. A common starting concentration for a dose-response curve is 30 µM with 1:3 serial dilutions.[\[3\]](#)
 - Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **SBP-7455**. Include a DMSO-only control (vehicle control).
- Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[\[2\]](#)[\[3\]](#)
- Cell Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Autophagy Inhibition

This protocol is designed to detect the inhibition of ULK1 activity by observing the phosphorylation status of its downstream targets.

Materials:

- **SBP-7455**
- Cancer cell line (e.g., MiaPaca2, MDA-MB-468)
- Complete growth medium and starvation medium (e.g., EBSS)
- 6-well tissue culture plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ATG13 (Ser318), anti-ATG13, anti-ULK1, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

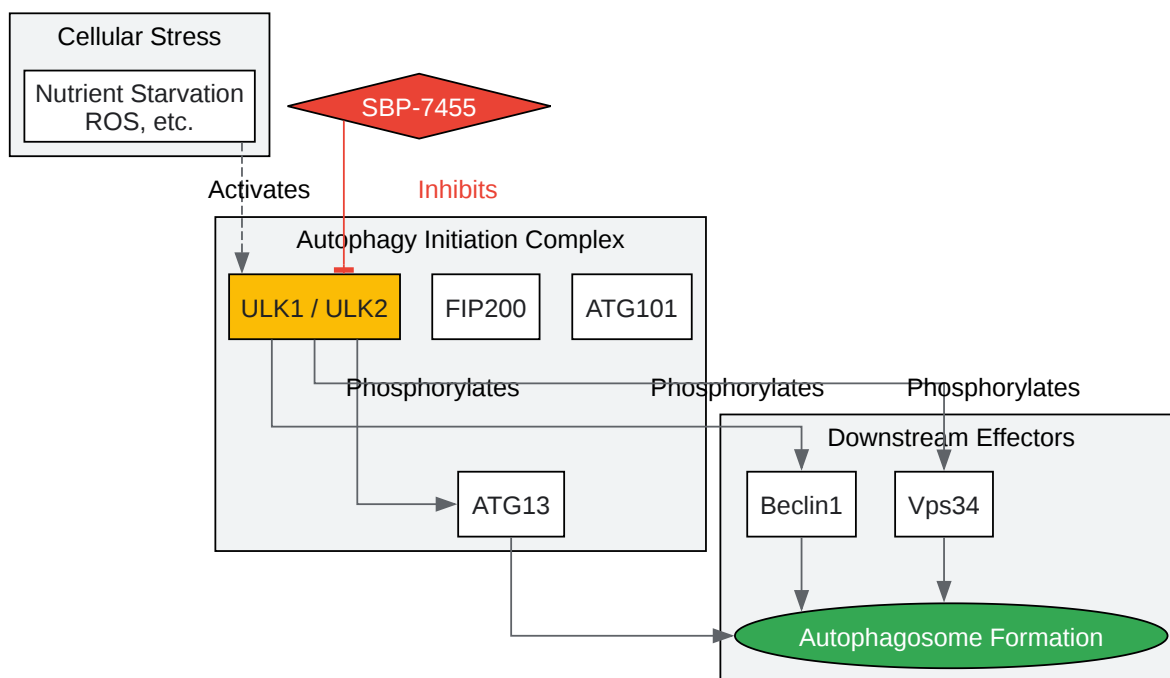
Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with **SBP-7455** at the desired concentration (e.g., 10 μ M or 25 μ M) for a specified duration (e.g., 1, 18, or 24 hours).^{[3][5]} For starvation-induced autophagy,

replace the growth medium with a starvation medium like EBSS during the treatment period.^[3] Include a DMSO vehicle control.

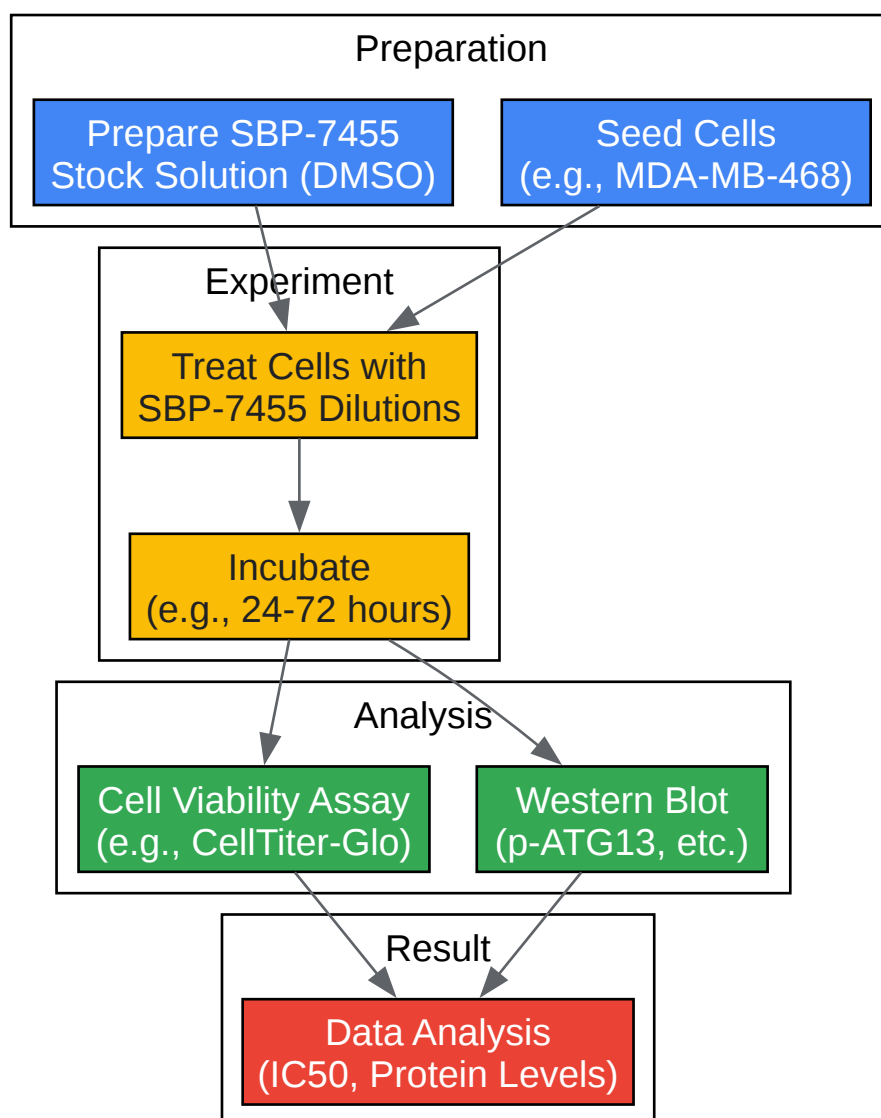
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
 - Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and add ECL substrate.
- Detection: Capture the chemiluminescent signal using an imaging system. A decrease in the phospho-ATG13 signal relative to total ATG13 would indicate inhibition of ULK1 activity.^[2]

Visualizations



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Caption: **SBP-7455** inhibits the ULK1/2 complex, blocking downstream signaling for autophagosome formation.



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Caption: General experimental workflow for evaluating **SBP-7455**'s effect on cultured cells.

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